2-Bromo-5-fluoropyrazine

描述

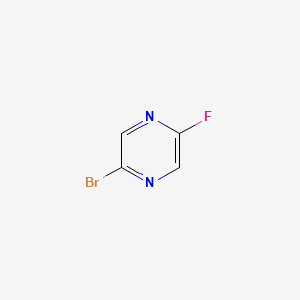

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-fluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-8-4(6)2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWYTZGWNXDFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735042 | |

| Record name | 2-Bromo-5-fluoropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-10-8 | |

| Record name | 2-Bromo-5-fluoropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-5-FLUOROPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoropyrazine: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-5-fluoropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in research and development.

| Property | Value | Reference |

| CAS Number | 1209459-10-8 | [1] |

| Molecular Formula | C₄H₂BrFN₂ | [1] |

| Molecular Weight | 176.97 g/mol | [1] |

| Boiling Point | 176 °C | [1] |

| Density | 1.838 g/cm³ | [1] |

| Flash Point | 60 °C | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |

| Purity | ≥95% | [2] |

Chemical Structure

The structure of this compound is characterized by a pyrazine ring substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. This arrangement of electronegative halogens on the aromatic ring significantly influences its reactivity and potential as a scaffold in drug design.

| Identifier | String |

| SMILES | FC1=CN=C(Br)C=N1 |

| InChI Key | XPWYTZGWNXDFRE-UHFFFAOYSA-N |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the treatment of 2-bromo-5-hydroxypyrazine with a fluorinating agent. The following is a detailed experimental protocol for this synthesis.[1]

Materials:

-

2-bromo-5-hydroxypyrazine (1 equivalent, e.g., 4.2 g, 24 mmol)

-

Pyridine (solvent, e.g., 25 mL)

-

Trifluoromethanesulfonic anhydride (1.2 equivalents, e.g., 8.12 g, 28.8 mmol)

-

Ether

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane (eluent)

Experimental Procedure:

-

Reaction Setup: Dissolve 2-bromo-5-hydroxypyrazine in pyridine in a suitable reaction flask. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagent: Slowly add trifluoromethanesulfonic anhydride to the cooled solution in batches over approximately 5 minutes.

-

Reaction: Stir the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir overnight.

-

Work-up:

-

Add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.

-

Separate the organic and aqueous layers.

-

Back-extract the aqueous layer with 200 mL of ether.

-

Combine the organic phases.

-

-

Washing:

-

Wash the combined organic phase sequentially with two 100 mL portions of saturated aqueous NaHCO₃ solution.

-

Wash the organic phase with 200 mL of saturated aqueous NaCl solution.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford the final product. The structure of the product can be confirmed by ¹H NMR.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Development

Halogenated pyrazines are a class of compounds that have garnered significant interest in medicinal chemistry. The introduction of bromine and fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While specific, publicly documented applications of this compound in drug discovery are not extensively detailed, its structural motifs are found in various biologically active compounds.

The pyrazine ring is a key component in numerous FDA-approved drugs and clinical candidates. The bromo and fluoro substituents on this compound provide two distinct handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position, and nucleophilic aromatic substitution, although the fluorine on a pyrazine ring is generally less reactive than on a pyridine ring. These functionalities allow for the facile introduction of diverse chemical groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a bromo- and fluoro-substituted heterocyclic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

Primary Synthesis Pathway: From 2-Bromo-5-hydroxypyrazine

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for this compound, a key intermediate in the development of novel pharmaceuticals. This document includes a comprehensive experimental protocol, quantitative data, and a visual representation of the synthesis workflow. Additionally, alternative conceptual pathways are explored to offer a broader perspective on synthetic strategies for fluorinated pyrazines.

The most direct and well-documented method for the synthesis of this compound proceeds from 2-bromo-5-hydroxypyrazine. This pathway involves the conversion of the hydroxyl group to a triflate, which is a good leaving group, followed by nucleophilic substitution with a fluoride source. However, a more direct method detailed in the literature involves a reaction that appears to be a variation of the Balz-Schiemann reaction or a related fluorination of a precursor. A detailed protocol has been described where 2-bromo-5-hydroxypyrazine is treated with trifluoromethanesulfonic anhydride in pyridine, followed by a workup that yields the desired product[1]. It is important to note that while the starting material is a hydroxypyrazine, the reaction with trifluoromethanesulfonic anhydride in pyridine is the key transformation step.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of this compound from 2-bromo-5-hydroxypyrazine[1].

Materials:

-

2-Bromo-5-hydroxypyrazine

-

Pyridine

-

Trifluoromethanesulfonic anhydride

-

Ether

-

1N Aqueous HCl

-

Saturated aqueous NaHCO3 solution

-

Saturated aqueous NaCl solution

-

Anhydrous MgSO4

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 4.2 g (24 mmol) of 2-bromo-5-hydroxypyrazine in 25 mL of pyridine in a flask and cool the solution to 0 °C using an ice bath.

-

Slowly add 8.12 g (28.8 mmol) of trifluoromethanesulfonic anhydride in batches over approximately 5 minutes.

-

Stir the reaction mixture in the ice bath for 30 minutes.

-

Continue stirring at room temperature overnight.

-

After the reaction is complete, add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.

-

Separate the organic and aqueous layers. Back-extract the aqueous layer with 200 mL of ether.

-

Combine the organic phases and wash sequentially with 100 mL of saturated aqueous NaHCO3 solution (twice) and 200 mL of saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane to afford the final product.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-hydroxypyrazine | [1] |

| Key Reagents | Pyridine, Trifluoromethanesulfonic anhydride | [1] |

| Reaction Time | 30 min at 0°C, then overnight at room temperature | [1] |

| Yield | 75% (5.55 g) | [1] |

| Purification Method | Silica gel column chromatography | [1] |

| Product Confirmation | 1H NMR | [1] |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Alternative Conceptual Synthesis Pathways

While the above method is well-documented, other modern synthetic strategies could theoretically be applied to synthesize this compound. These are presented here as conceptual pathways for consideration in the design of novel synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

A common strategy for synthesizing fluorinated heterocycles is through a halogen exchange (Halex) reaction, which is a type of nucleophilic aromatic substitution (SNAr)[2]. This would involve a di-halogenated pyrazine, where one halogen is more susceptible to substitution by a fluoride source.

Caption: Conceptual SNAr pathway for this compound synthesis.

Diazotization-Fluorination (Balz-Schiemann Type Reaction)

Inspired by the synthesis of 2-bromo-5-fluoropyridine[3], a similar approach could be envisioned for the pyrazine analogue. This would start with an amino-bromopyrazine, which would undergo diazotization followed by reaction with a fluoride source.

Caption: Conceptual diazotization-fluorination pathway.

Direct C-H Fluorination

Direct C-H fluorination is an atom-economical method that avoids pre-functionalization[2]. This approach would involve the direct reaction of 2-bromopyrazine with an electrophilic fluorinating agent. Regioselectivity would be a key challenge to address in this pathway.

Caption: Conceptual direct C-H fluorination pathway.

References

Spectroscopic Interpretation of 2-Bromo-5-fluoropyrazine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the spectroscopic properties of 2-Bromo-5-fluoropyrazine (CAS No. 1209459-10-8), a heterocyclic compound of interest in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of its structural characteristics through spectroscopic data interpretation.

While experimental spectra for this compound are not broadly available in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound. Additionally, detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their laboratory work.

Chemical Structure and Properties

This compound is a disubstituted pyrazine ring with the molecular formula C₄H₂BrFN₂ and a molecular weight of 176.97 g/mol .[1][2] The presence of a bromine atom, a fluorine atom, and two nitrogen atoms within the aromatic ring results in a unique electronic environment, which is reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.45 | d | ~1.5 | 1H | H-3 |

| ~8.20 | d | ~5.0 | 1H | H-6 |

Note: The chemical shifts are approximate. The doublet multiplicity for H-3 arises from coupling to H-6, and for H-6 from coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 (d, J ≈ 250 Hz) | C-5 |

| ~145 (d, J ≈ 20 Hz) | C-6 |

| ~142 | C-2 |

| ~138 (d, J ≈ 10 Hz) | C-3 |

Note: The chemical shifts are approximate. The carbons C-3, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H aromatic stretching |

| ~1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~1250-1150 | Strong | C-F stretching |

| ~1100-1000 | Medium | C-H in-plane bending |

| ~700-600 | Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 176/178 | ~98 / 100 | [M]⁺/ [M+2]⁺ (presence of Br) |

| 97 | High | [M - Br]⁺ |

| 70 | Medium | [C₃H₂N₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of this compound with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for liquids.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

References

Reactivity Analysis of the C-Br Bond in 2-Bromo-5-fluoropyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-bromo-5-fluoropyrazine, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromine and fluorine atoms on the electron-deficient pyrazine ring imparts unique reactivity, making it a valuable substrate for a variety of cross-coupling and substitution reactions. This document details the key transformations involving the C-Br bond, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution (SNAc). For each reaction, a summary of relevant data, detailed experimental protocols, and mechanistic diagrams are provided to facilitate its application in research and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The C-Br bond in this compound is amenable to this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Heterocycles

While specific yield data for this compound is not extensively reported in readily available literature, the following table summarizes typical results for similar bromo-heterocyclic compounds, which can serve as a predictive guide for reaction optimization.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 76[1] |

| 5-Bromo-1,2,3-triazine | Phenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | Dioxane | 80 | 0.5 | 97[2] |

| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 3-5 | 92[3] |

| 5-Bromo-2-methylpyridin-3-amine | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroarylboronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the anhydrous solvent and, if applicable, degassed water.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines and related compounds. The C-Br bond of this compound can be effectively coupled with a variety of primary and secondary amines.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions of Bromo-Heterocycles

The following table presents data from Buchwald-Hartwig amination reactions of various bromo-heterocyclic compounds, offering insights into expected outcomes with this compound.

| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 95 |

| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | 98 |

| 1-Bromo-4-nitrobenzene | Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | PhMe | 140 | 1 | 85[4] |

| 4-Bromoacetophenone | Morpholine | Pd₂(dba)₃ / Xantphos | DBU | MeCN/PhMe | 140 | 1 | 79[4] |

| 2-Amino-5-bromo-4-methylpyridine | Dimethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | 12 | 98[5] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound. The choice of ligand is crucial and should be tailored to the specific amine coupling partner.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, BINAP, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.

-

Add this compound and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Mechanistic Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a reliable method for the synthesis of substituted alkynes. The C-Br bond in this compound can readily participate in this transformation.

Data Presentation: Representative Sonogashira Coupling Reactions of Bromo-Heterocycles

The following table provides examples of Sonogashira couplings with various bromo-heterocycles, which can be used to estimate the reactivity of this compound.

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93[6] |

| 5-Bromoindole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 60 | 3 | High |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 1 | 95[7] |

| Bromo-diazenyl-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 80 | 12 | 80-90[8] |

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) cocatalyst (e.g., CuI, 1-10 mol%)

-

Base (e.g., Et₃N, i-Pr₂NH, piperidine, 2.0-5.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., THF, DMF, toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper cocatalyst.

-

Add the anhydrous, deoxygenated solvent and the base.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C).

-

Monitor the reaction by TLC, LC-MS, or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mechanistic Diagram: Sonogashira Coupling Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution. While the C-F bond is generally more activated towards SNAr, under certain conditions, displacement of the bromide can be achieved, particularly with soft nucleophiles.

Data Presentation: Representative SNAr Reactions of Halo-Heterocycles

The following data for related halo-heterocycles illustrates the scope and potential of SNAr reactions.

| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloropyrimidine | Pyrrolidine | K₂CO₃ | DMF | 100 | 2 | 96[5] |

| 2-Fluoropyridine | Sodium ethoxide | - | Ethanol | 25 | - | - |

| Pentafluoropyridine | Phenothiazine | K₃PO₄ | MeCN | 60 | 12 | 92[9] |

| 2,4-Dinitrochlorobenzene | Aniline | - | Ethanol | reflux | 1 | High |

| Atrazine (a chloro-triazine) | Bisulfide (HS⁻) | - | Water | 25 | - | - |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general method for SNAr reactions with this compound. The choice of nucleophile, solvent, and temperature will significantly influence the outcome and selectivity.

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., amine, alkoxide, thiol, 1.1-2.0 equiv)

-

Base (if required, e.g., K₂CO₃, NaH, Et₃N)

-

Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

-

Inert gas (optional, depending on nucleophile sensitivity)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

If the nucleophile is a salt (e.g., sodium methoxide), add it directly. If it is a neutral species (e.g., an amine), add it to the solution. A base may be required to generate the active nucleophile in situ.

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the reaction's progress by an appropriate analytical method.

-

Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Mechanistic Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the reactions described in this guide.

Caption: A generalized workflow for synthesis and analysis.

Conclusion

The C-Br bond in this compound exhibits versatile reactivity, readily participating in a range of synthetically important transformations. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of carbon and nitrogen nucleophiles. Furthermore, the electron-deficient nature of the pyrazine ring activates the C-Br bond towards nucleophilic aromatic substitution, although selectivity between the C-Br and C-F bonds must be considered. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly continue to expand its utility in modern organic synthesis.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling, and Storage of 2-Bromo-5-fluoropyrazine

Disclaimer: This document provides a technical guide to the safety, handling, and storage of 2-Bromo-5-fluoropyrazine. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The information herein is compiled from data on structurally analogous compounds, primarily 2-Bromo-5-fluoropyridine and 2-Bromo-5-fluoropyrimidine. Researchers and professionals should treat this compound as a potentially hazardous substance and handle it with the utmost care, following all institutional and regulatory safety protocols.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 1209459-10-8 | [1][2] |

| Molecular Formula | C₄H₂BrFN₂ | [1][2] |

| Molecular Weight | 176.97 g/mol | [1][2] |

| Synonym | 5-bromo-2-fluoropyrazine | [1] |

Hazard Identification and Classification

Based on analogous compounds, this compound should be considered a hazardous substance. The following GHS classifications are anticipated.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][4][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3][5] |

Signal Word: Warning

Hazard Pictograms:

-

(GHS07)

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is crucial when working with this compound.

Engineering Controls

-

All handling of this compound should be conducted in a properly functioning chemical fume hood.

-

Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard. | To protect against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact, which may be harmful.[3] |

| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. | To protect against accidental skin contact and contamination of personal clothing.[3] |

| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | To prevent inhalation of harmful dust, vapors, or mists.[3][5] |

General Handling Procedures

-

Avoid all personal contact, including inhalation.[3]

-

Wear protective clothing when there is a risk of exposure.[3]

-

Do not eat, drink, or smoke in the work area.[3]

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly with soap and water after handling.[3]

-

Launder contaminated clothing before reuse.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician immediately.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[3][5] |

Firefighting Measures and Accidental Release

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: May emit corrosive fumes upon combustion. Containers may burn, though the substance is not considered a significant fire risk.[3]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Cleanup Methods: For dry spills, sweep up and shovel into a suitable container for disposal. Avoid dust formation. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[3]

Storage and Disposal

Storage

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Protect from physical damage.[3]

Disposal

-

Dispose of this chemical and its container to an approved waste disposal plant.

-

Do not allow the product to enter drains.

-

Contaminated packaging should be disposed of as unused product.

Visual Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Standard Operating Procedure for Handling this compound.

Caption: First Aid Procedures for Exposure to this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1209459-10-8 [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

A Technical Guide to 2-Bromo-5-fluoropyrazine for Research and Development

This guide provides a comprehensive overview of 2-Bromo-5-fluoropyrazine, a key building block for researchers, scientists, and professionals in drug development. It covers commercial availability, synthetic protocols, and potential applications in medicinal chemistry, with a focus on its utility in creating novel chemical entities.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 98% or higher. Pricing and packaging vary among suppliers.

Table 1: Commercial Suppliers and Availability of this compound

| Supplier Name | Product Number | Purity | Packaging Options |

| Carbott PharmTech Inc. | Not specified | Not specified | Not specified |

| Accela ChemBio Co.,Ltd. | Not specified | Not specified | Not specified |

| Bide Pharmatech Ltd. | Not specified | Not specified | Not specified |

| Hangzhou Milestone Pharmtech Co., Ltd. | Not specified | Not specified | Not specified |

| Bellen Chemistry Co., Ltd. | Not specified | Not specified | Not specified |

| Fluorochem | F383592 | Not specified | 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

| ChemicalBook | Multiple listed | Varies | Varies by supplier |

| CP Lab Safety | Not specified | 98% | 5 grams |

| ChemScene | CS-0088880 | >98% | Not specified |

Note: This table is not exhaustive and represents a selection of identified suppliers. Availability and product details should be confirmed directly with the respective supplier.

Physicochemical Properties

A summary of key physicochemical properties for this compound (CAS No. 1209459-10-8) is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C4H2BrFN2 |

| Molecular Weight | 176.97 g/mol [1] |

| Boiling Point | 176°C[1] |

| Density | 1.838 g/cm³[1] |

| Flash Point | 60°C[1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |

| Form | Liquid[1] |

| Color | Colourless[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from commercially available starting materials. A general and effective laboratory-scale synthesis is detailed below.

Synthesis of this compound from 2-Bromo-5-hydroxypyrazine[1]

This protocol outlines the conversion of 2-bromo-5-hydroxypyrazine to this compound.

Materials:

-

2-bromo-5-hydroxypyrazine (4.2 g, 24 mmol)

-

Pyridine (25 mL)

-

Trifluoromethanesulfonic anhydride (8.12 g, 28.8 mmol)

-

Ether

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 4.2 g (24 mmol) of 2-bromo-5-hydroxypyrazine in 25 mL of pyridine in a suitable flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 8.12 g (28.8 mmol) of trifluoromethanesulfonic anhydride in batches over approximately 5 minutes.

-

Stir the reaction mixture in the ice bath for 30 minutes.

-

Remove the ice bath and continue stirring at room temperature overnight.

-

Upon reaction completion, add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.

-

Separate the organic and aqueous layers.

-

Back-extract the aqueous layer with 200 mL of ether.

-

Combine the organic phases and wash sequentially with 100 mL of saturated aqueous NaHCO3 solution (twice) and 200 mL of saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

This process should yield approximately 5.55 g (75% yield) of this compound. The structure should be confirmed by 1H NMR spectroscopy.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyrazines are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The bromine and fluorine atoms in this compound offer distinct reactivity, making it a versatile building block.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyrazine ring, enabling the construction of diverse molecular scaffolds.

References

Initial biological screening of 2-Bromo-5-fluoropyrazine derivatives

An In-depth Technical Guide to the Initial Biological Screening of 2-Bromo-5-fluoropyrazine Derivatives

Introduction

Pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous natural and synthetic compounds with significant pharmacological properties.[2] Structural modifications to the pyrazine ring can profoundly influence the biological activity of the resulting molecules, making them a fertile ground for drug discovery.[2] The this compound core, in particular, offers versatile synthetic handles for creating diverse chemical libraries. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the initial biological screening methodologies for novel this compound derivatives, targeting researchers and professionals in drug development.

Synthetic Considerations

The starting material, this compound, can be synthesized from precursors like 2-bromo-5-hydroxypyrazine. A typical procedure involves dissolving the precursor in pyridine, cooling it, and then adding trifluoromethanesulfonic anhydride. The reaction mixture is processed through extraction and purified using silica gel column chromatography to yield the desired this compound.[3] From this core, a wide array of derivatives can be generated through various organic reactions, such as Suzuki or Stille cross-coupling at the bromine position, to introduce diverse substituents and build a library of compounds for screening.

Primary Biological Screening

The initial biological evaluation of new chemical entities typically involves a battery of in vitro assays to identify potential therapeutic activities. For pyrazine derivatives, the most common areas of investigation include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer and Cytotoxicity Screening

Pyrazine derivatives have shown significant potential as anticancer agents.[1][2] The primary screening step is to assess their general cytotoxicity against a panel of human cancer cell lines.

Data on Anticancer Activity of Pyrazine Derivatives

| Compound Class/Example | Cancer Cell Line(s) | Assay | IC50 Value | Reference |

| Pyrido[3,4-b]pyrazine derivative | MiaPaCa-2 (Pancreatic) | Cell Growth Inhibition | 25 nM | [2] |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat | MTT Assay | 4.64 ± 0.08 µM | [1] |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | HeLa | MTT Assay | 9.22 ± 0.17 µM | [1] |

| Chalcone-pyrazine derivative (Compound 48) | BEL-7402 | MTT Assay | 10.74 µM | [4] |

| Flavonoid-pyrazine hybrid (Compound 89) | MCF-7 (Breast) | MTT Assay | 10.43 µM | [4] |

| Chloropyrazine-tethered pyrimidine (Compound 35) | DU-145 (Prostate) | Antiproliferative Assay | 5 ± 1 µg/mL | [5][6] |

| Betulinic acid-pyrazine derivative (Compound 270) | HepG-2 (Liver) | Cytotoxicity Assay | < 20 µM | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a complete culture medium under standard conditions (37°C, 5% CO₂).

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Tamoxifen) are included.[1]

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]

-

MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Antimicrobial Screening

Pyrazine derivatives have also been explored for their antibacterial and antifungal properties.[7] Initial screening is typically performed using agar diffusion methods for a qualitative assessment, followed by broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Data on Antimicrobial Activity of Pyrazine Derivatives

| Compound Class/Example | Microorganism | Assay | Activity (MIC or Zone of Inhibition) | Reference |

| Chloropyrazine-tethered pyrimidine (Compound 31) | S. aureus, E. coli (Bacteria) | Broth Microdilution | MIC: 45.37 µM | [5][6] |

| Chloropyrazine-tethered pyrimidine (Compound 31) | A. niger, C. tropicalis (Fungi) | Broth Microdilution | MIC: 45.37 µM | [5][6] |

| Chloropyrazine-tethered pyrimidine (Compound 25) | A. niger (Fungus) | Broth Microdilution | MIC: 97.34 µM | [6] |

| Chloropyrazine-tethered pyrimidine (Compound 30) | Bacteria & Fungi | Broth Microdilution | MIC: 50.04 µM | [5][6] |

Experimental Protocol: Agar Disk Diffusion Assay

This method provides a preliminary assessment of antimicrobial activity.[8]

-

Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) is prepared and poured into sterile Petri plates.[6]

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

-

Disk Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Screening

Many pyrazine derivatives function by inhibiting specific enzymes, particularly kinases, which are crucial in cell signaling pathways.[2]

Data on Enzyme Inhibition by Pyrazine Derivatives

| Compound Class/Example | Target Enzyme | Assay Type | IC50 Value | Reference |

| Pyrazine derivative (Compound 6) | Spleen Tyrosine Kinase (SKY) | In vitro Kinase Assay | 16.5 nM | [2] |

| Pyrazine derivative (Compound 7) | Spleen Tyrosine Kinase (SKY) | In vitro Kinase Assay | 9.2 nM | [2] |

| Darovasertib (10) | Protein Kinase C (PKC) | Kinase Inhibition Assay | 1.9 nM (PKCα), 0.4 nM (PKCθ) | [2] |

| Imidazo[4,5-b]pyrazine derivatives | Tropomyosin Receptor Kinase (TRK) | Biochemical Assay | 0.22 nM to 7.68 nM | [2] |

Experimental Protocol: General Kinase Inhibition Assay

Specific protocols vary depending on the kinase, but a general workflow is as follows:

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains the target kinase, a specific substrate (e.g., a peptide), and ATP in a suitable reaction buffer.

-

Inhibitor Addition: The this compound derivatives are added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

-

Detection: The kinase activity (i.e., substrate phosphorylation) is measured. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P from ATP into the substrate) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

Data Analysis: The enzyme activity is plotted against the inhibitor concentration to calculate the IC₅₀ value.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes in drug discovery and molecular biology.

References

- 1. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1209459-10-8 [chemicalbook.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyrazine with various aryl- and heteroarylboronic acids. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of novel compounds with potential applications in drug discovery and development. The pyrazine scaffold is a key heterocyclic motif found in numerous biologically active molecules, and the introduction of aryl and heteroaryl substituents via this robust C-C bond-forming reaction allows for extensive exploration of structure-activity relationships (SAR).

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1][2] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly with electron-deficient heterocyclic halides like this compound.[4]

Experimental Protocols

Two general protocols are provided below, utilizing common and effective palladium catalysts. These should serve as a good starting point for the coupling of this compound with a variety of boronic acids. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) may be necessary for specific substrates.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol employs a widely used, commercially available palladium catalyst that is effective for a broad range of Suzuki-Miyaura couplings.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath at 85-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-fluoropyrazine.[4]

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

This protocol utilizes a more modern and often more efficient catalyst, particularly for challenging substrates.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane or Toluene/Water mixture

-

Deionized Water

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In an oven-dried reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%).

-

Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL total).

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of halo-heterocycles, which can be applied to this compound. The expected yields are generally good to excellent, but will be substrate-dependent.

| Parameter | Protocol 1 | Protocol 2 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |

| Catalyst Loading | 3-5 mol% | 3-5 mol% |

| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ or Cs₂CO₃ |

| Solvent System | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O or Toluene/H₂O |

| Temperature | 85-100 °C | 80-110 °C |

| Typical Reaction Time | 8-16 hours | 4-12 hours |

| Expected Yield Range | 60-95% | 70-98% |

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling

References

2-Bromo-5-fluoropyrazine: A Versatile Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-fluoropyrazine as a strategic building block in medicinal chemistry. The unique substitution pattern of this pyrazine derivative, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it a valuable scaffold for the synthesis of novel therapeutic agents.

Introduction to this compound in Drug Discovery

Pyrazine-containing compounds are integral to numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] this compound combines these advantageous features, offering a versatile platform for the development of next-generation therapeutics. Its bromine atom serves as a key handle for introducing molecular diversity through various carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Applications in Medicinal Chemistry

While direct incorporation of this compound into clinical drug candidates is not yet widely documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The pyrazine core is a known pharmacophore in numerous kinase inhibitors, targeting signaling pathways crucial in oncology and inflammatory diseases. The strategic placement of substituents on the pyrazine ring allows for fine-tuning of selectivity and potency.

Kinase Inhibitor Synthesis

The pyrazine scaffold is a common feature in small molecule kinase inhibitors.[1] These inhibitors often target the ATP-binding site of kinases, and the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the kinase hinge region. The bromo- and fluoro-substituents on the 2- and 5-positions of the pyrazine ring in this compound provide ideal anchor points for synthetic elaboration to generate potent and selective kinase inhibitors. For instance, derivatives of the structurally related pyrrolo[2,3-b]pyrazine have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK).

Table 1: Representative Kinase Inhibitor Scaffolds with Pyrazine Cores

| Kinase Target | Core Scaffold | Representative Inhibitor Class | Reference |

| FGFR | Pyrrolo[2,3-b]pyrazine | Substituted pyrrolopyrazines | US9745311B2 |

| JAK | Pyrazolyl pyrrolo[2,3-d]pyrimidine | Chiral substituted pyrazolyl pyrrolopyrimidines | CN102348693A |

| SYK | Imidazo[1,2-a]pyrazine | Substituted imidazo[1,2-a]pyrazines | US9290505B2 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions.

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a corresponding hydroxypyrazine precursor.

Protocol 1: Synthesis of this compound from 2-Bromo-5-hydroxypyrazine

-

Materials: 2-Bromo-5-hydroxypyrazine, Pyridine, Trifluoromethanesulfonic anhydride, Diethyl ether, 1N Hydrochloric acid, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride, Anhydrous magnesium sulfate, Silica gel, Ethyl acetate, Hexane.

-

Procedure:

-

Dissolve 2-bromo-5-hydroxypyrazine (1.0 eq) in pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the cooled solution over 5 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with 1N aqueous hydrochloric acid.

-

Separate the organic layer and back-extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

-

Diagram 1: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be readily coupled with various aryl- and heteroarylboronic acids or esters.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Materials: this compound, Arylboronic acid (or ester), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/Water, Toluene), Inert gas (Argon or Nitrogen).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

-

Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane), Inert gas (Argon or Nitrogen).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

-

Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Signaling Pathways of Interest

Derivatives synthesized from this compound are anticipated to modulate key signaling pathways implicated in various diseases. Given the prevalence of the pyrazine core in kinase inhibitors, pathways such as the MAPK/ERK pathway , PI3K/Akt/mTOR pathway , and JAK/STAT pathway are of significant interest. These pathways regulate fundamental cellular processes including proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

Diagram 4: Simplified Kinase Signaling Cascade

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of a reactive bromine handle and a modulating fluorine atom on a biologically relevant pyrazine core provides a powerful platform for the synthesis of novel and potent therapeutic agents. The provided protocols for its synthesis and application in key cross-coupling reactions offer a solid foundation for researchers to explore the full potential of this valuable scaffold in drug discovery. Further exploration of derivatives of this compound is warranted to uncover novel drug candidates targeting a range of diseases.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions with 2-Bromo-5-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives.[2] The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3][4] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-fluoropyrazine, a key building block in the development of novel therapeutic agents.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a Pd(0)/Pd(II) redox couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired 2-amino-5-fluoropyrazine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]

The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst and helps to promote the desired reductive elimination over side reactions.[5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. The data is adapted from studies on the closely related 2-bromo-5-[18F]fluoropyridine and serves as a strong starting point for optimization.

Table 1: Coupling of this compound with Primary Aliphatic and Aromatic Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 75 |

| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 80 |

| Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | 65 |

| 3-Aminopyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 50 |

Table 2: Coupling of this compound with Secondary Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 85 |

| Dimethylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 70 |

| N-Methylpiperazine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 60 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[3]

-

Anhydrous solvents and reagents are crucial for optimal results.[3]

-

The choice of ligand is critical and often depends on the nature of the amine. For primary amines, bulky biarylphosphine ligands like XPhos are often effective. For secondary amines, ligands such as BINAP can also be suitable.[3]

-

Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) may be preferred.[3]

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

-

Add the amine to the reaction mixture.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for the Amination of this compound with an Aniline

This protocol is adapted for coupling with less nucleophilic anilines and may require longer reaction times and different catalytic conditions.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

BINAP (8 mol%)

-

Cesium carbonate (Cs₂CO₃) (10 equiv)

-

Anhydrous Toluene

Procedure:

-

In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound, aniline, cesium carbonate, Pd(OAc)₂, and BINAP.[6]

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene via syringe.[6]

-

Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere.[6]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through Celite® and concentrate the filtrate.[6]

-

The resulting residue can be purified by silica gel column chromatography to yield the desired product.[6]

Visualizations

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: General Experimental Workflow.

References

The Synthesis of Novel Kinase Inhibitors from 2-Bromo-5-fluoropyrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction